Cas no 3001-98-7 (2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-dimethyl-, 3,9-dioxide)
3001-98-7 structure
Product Name:2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-dimethyl-, 3,9-dioxide
Numero CAS:3001-98-7
MF:C7H14O6P2
MW:256.129984378815
CID:307066
PubChem ID:76350
Update Time:2025-04-19
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-dimethyl-, 3,9-dioxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-dimethyl-, 3,9-dioxide
- 3,9-dimethyl-2,4,8,10-tetraoxa-3λ<sup>5</sup>,9λ<sup>5</sup>-diphosphaspiro[5.5]undecane 3,9-dioxide
- PENTAERITHRITHOL-DI-METHYL PHOSPHATE
- 2,4,8,10-Tetraoxa-3,9-diphosphaspiro(5.5)undecane, 3,9-dimethyl-, 3,9-dioxide
- 3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undecane 3,9-dioxide
- Pentaerythritol spirobis(methylphosphonate)
- 3001-98-7
- UNII-CBL78XWC3V
- CBL78XWC3V
- 3,9-dimethyl-2,4,8,10-tetraoxa-3lambda5,9lambda5-diphosphaspiro[5.5]undecane 3,9-dioxide
- DTXSID0062767
- 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5,5]undecane, 3,9,-dimethyl-3,9-dioxide
- EINECS 221-088-9
- NS00028825
- Ethyl-4-acetamido ethoxy benzoate
- SCHEMBL2123909
- 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dimethyl-, 3,9-dioxide
-
- Inchi: 1S/C7H14O6P2/c1-14(8)10-3-7(4-11-14)5-12-15(2,9)13-6-7/h3-6H2,1-2H3
- Chiave InChI: ACRCGKKNPOZIPG-UHFFFAOYSA-N
- Sorrisi: P1(C)(=O)OCC2(COP(C)(=O)OC2)CO1
Proprietà calcolate
- Massa esatta: 256.02662
- Massa monoisotopica: 256.027
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 292
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.6
- Superficie polare topologica: 71.1A^2
Proprietà sperimentali
- Densità: 1.38
- Punto di ebollizione: 379.9°Cat760mmHg
- Punto di infiammabilità: 197.2°C
- Indice di rifrazione: 1.462
- PSA: 71.06
- LogP: 1.71220
2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-dimethyl-, 3,9-dioxide Letteratura correlata
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
3001-98-7 (2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane,3,9-dimethyl-, 3,9-dioxide) Prodotti correlati
- 42595-45-9(Bis(5-ethyl-2-methyl-1,3,2-dioxaphosphorinan-5-yl)methyl methyl phosphonate P,P'-dioxide)
- 7242-56-0(Diisobutyl methylphosphonate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti